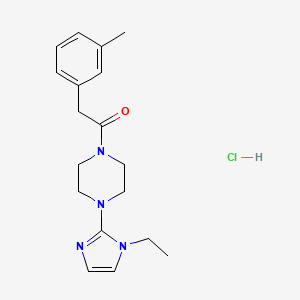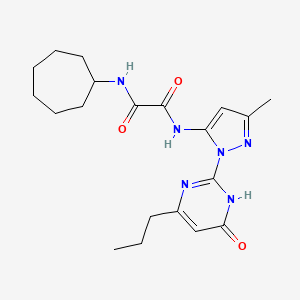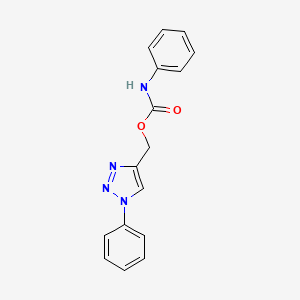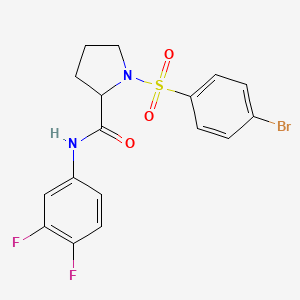
1-(4-bromobenzenesulfonyl)-N-(3,4-difluorophenyl)pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
- The carboxamide group is introduced via amidation reactions, often using reagents like carbodiimides (e.g., EDCI) in the presence of a base.
Attachment of the 4-Bromobenzenesulfonyl Group:
- This step involves sulfonylation, where the 4-bromobenzenesulfonyl chloride reacts with the amine group of the pyrrolidine derivative.
- Typical conditions include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Incorporation of the 3,4-Difluorophenyl Group:
- The final step involves coupling the difluorophenyl group to the pyrrolidine ring, often through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound would scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis platforms, and stringent purification processes such as recrystallization or chromatography.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-bromobenzenesulfonyl)-N-(3,4-difluorophenyl)pyrrolidine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
-
Formation of the Pyrrolidine Ring:
- Starting with a suitable pyrrolidine precursor, the ring is often constructed through cyclization reactions.
- Reaction conditions may include the use of strong bases or acids to facilitate ring closure.
化学反应分析
Types of Reactions: 1-(4-Bromobenzenesulfonyl)-N-(3,4-difluorophenyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing the sulfonyl group to a sulfide.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Nucleophiles for Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Introduction of various functional groups replacing the bromine atom.
科学研究应用
1-(4-Bromobenzenesulfonyl)-N-(3,4-difluorophenyl)pyrrolidine-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: Used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: Explored for its properties in the development of new materials with specific electronic or optical characteristics.
作用机制
The mechanism of action of 1-(4-bromobenzenesulfonyl)-N-(3,4-difluorophenyl)pyrrolidine-2-carboxamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the bromobenzenesulfonyl and difluorophenyl groups can enhance its binding affinity and specificity through various interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions.
相似化合物的比较
- 1-(4-Chlorobenzenesulfonyl)-N-(3,4-difluorophenyl)pyrrolidine-2-carboxamide
- 1-(4-Methylbenzenesulfonyl)-N-(3,4-difluorophenyl)pyrrolidine-2-carboxamide
Comparison:
- Uniqueness: The presence of the bromine atom in 1-(4-bromobenzenesulfonyl)-N-(3,4-difluorophenyl)pyrrolidine-2-carboxamide can significantly influence its reactivity and interaction with biological targets compared to its chloro or methyl analogs.
- Reactivity: Bromine’s larger atomic size and different electronegativity compared to chlorine or methyl groups can alter the compound’s chemical behavior, making it more suitable for specific applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
属性
IUPAC Name |
1-(4-bromophenyl)sulfonyl-N-(3,4-difluorophenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrF2N2O3S/c18-11-3-6-13(7-4-11)26(24,25)22-9-1-2-16(22)17(23)21-12-5-8-14(19)15(20)10-12/h3-8,10,16H,1-2,9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQTWTQIGZPKJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Br)C(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrF2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
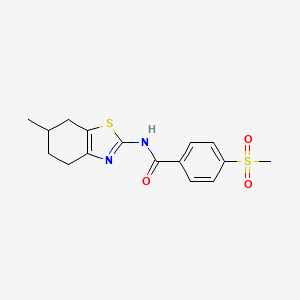
![N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2835905.png)
![5-chloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}thiophene-2-carboxamide](/img/structure/B2835909.png)

![1-(9-Chloro-2-(2-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2835911.png)
![5-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]thiophene-2-carboxamide hydrochloride](/img/structure/B2835912.png)
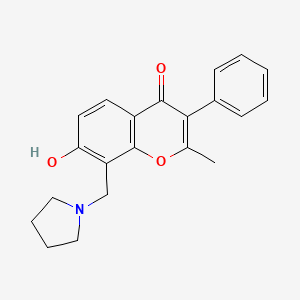
![1,3,6-trimethyl-5-(piperidin-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2835915.png)
![7-(4-chlorophenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2835916.png)
![Ethyl 2-[1-(2,2-diphenylethyl)-3-oxopiperazin-2-yl]acetate](/img/structure/B2835918.png)
